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Core Science & Biosynthesis

Foundational

(4-Methylquinazolin-6-yl)boronic acid: A Technical Guide for Advanced Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals Foreword The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. Boronic acids, in turn, are indispensable tools in modern organic synthesis, primarily through their participation in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of (4-Methylquinazolin-6-yl)boronic acid, a versatile building block for the synthesis of novel quinazoline derivatives. While a specific CAS number for this compound is not readily found in major chemical databases, this document outlines its logical synthesis, characterization, and potential applications based on established chemical principles and analogous transformations.

Physicochemical Properties and Structural Data

A definitive CAS number for (4-Methylquinazolin-6-yl)boronic acid has not been identified in the public domain, suggesting it may be a novel or infrequently synthesized compound. The following table summarizes its predicted and calculated properties.

PropertyValueSource
Molecular Formula C₉H₉BN₂O₂Calculated
Molecular Weight 188.00 g/mol Calculated
IUPAC Name (4-Methylquinazolin-6-yl)boronic acidIUPAC Nomenclature
InChI Key (Predicted)-
SMILES Cc1nc2ccc(B(O)O)cc2nc1-
Appearance White to off-white solid (Predicted)Analogous Compounds
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol) (Predicted)General Boronic Acid Properties

Synthesis of (4-Methylquinazolin-6-yl)boronic acid

The synthesis of (4-Methylquinazolin-6-yl)boronic acid can be logically approached from a halogenated precursor, typically 6-bromo-4-methylquinazoline, via a Miyaura borylation reaction. This method is a robust and widely used technique for the preparation of aryl and heteroaryl boronic acids and their esters.[1]

Proposed Synthetic Pathway

The overall synthetic strategy involves two key stages: the synthesis of the 6-bromo-4-methylquinazoline precursor and its subsequent borylation.

Synthetic_Pathway A 5-Bromoanthranilic acid B 6-Bromo-2-acetylamino-benzoic acid A->B Acetic Anhydride C 6-Bromo-4-methylquinazolin-4(3H)-one B->C NH4OAc, Heat D 6-Bromo-4-chloro-quinazoline C->D POCl3 or SOCl2 E 6-Bromo-4-methylquinazoline D->E Organometallic methyl source (e.g., Me-Zn, Me-Sn) Pd Catalyst F (4-Methylquinazolin-6-yl)boronic acid pinacol ester E->F Bis(pinacolato)diboron, Pd Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc) G (4-Methylquinazolin-6-yl)boronic acid F->G Hydrolysis (e.g., aq. HCl or NaIO4)

Caption: Proposed synthetic pathway for (4-Methylquinazolin-6-yl)boronic acid.

Experimental Protocol: Synthesis of the Pinacol Ester

The pinacol ester of the target boronic acid is often a more stable and easily purified intermediate.

Step 1: Synthesis of 6-Bromo-4-methylquinazoline (Precursor)

The synthesis of the precursor, 6-bromo-4-methylquinazoline, can be achieved through various published methods for quinazoline synthesis, often starting from 5-bromoanthranilic acid.[2] A common route involves the cyclization with a suitable source for the C2 and N3 atoms, followed by manipulation of the 4-position.

Step 2: Miyaura Borylation of 6-Bromo-4-methylquinazoline

This protocol is a representative example for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, which can be adapted for the 6-borylated analogue.[1]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-4-methylquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), and potassium acetate (KOAc) (1.5 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield (4-methylquinazolin-6-yl)boronic acid pinacol ester.

Step 3: Hydrolysis to (4-Methylquinazolin-6-yl)boronic acid

The pinacol ester can be hydrolyzed to the free boronic acid under acidic conditions or by using sodium periodate.[3]

  • Hydrolysis: Dissolve the pinacol ester in a suitable solvent mixture (e.g., acetone/water or THF/water).

  • Reagent Addition: Add an aqueous solution of sodium periodate (NaIO₄) or a strong acid like HCl.

  • Reaction and Isolation: Stir the reaction at room temperature until completion (monitored by TLC). The free boronic acid can then be isolated by extraction and/or crystallization.

Applications in Drug Discovery and Organic Synthesis

(4-Methylquinazolin-6-yl)boronic acid is a valuable building block for introducing the 4-methylquinazoline moiety into a larger molecule. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry.[4] (4-Methylquinazolin-6-yl)boronic acid can be coupled with a variety of aryl or heteroaryl halides or triflates to generate more complex molecules.

Caption: General scheme for the Suzuki-Miyaura coupling of (4-Methylquinazolin-6-yl)boronic acid.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a round-bottom flask, dissolve (4-methylquinazolin-6-yl)boronic acid (1.0 eq.) and the aryl halide (1.1 eq.) in a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.), and a base, such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 6-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Potential as a Kinase Inhibitor Scaffold

The quinazoline core is a well-established "privileged scaffold" in kinase inhibitor design. The 4-methyl group can provide important steric and electronic contributions to binding, while the 6-position is a key vector for exploring further interactions within the kinase active site. By using (4-methylquinazolin-6-yl)boronic acid in Suzuki-Miyaura couplings, a diverse library of potential kinase inhibitors can be synthesized and screened for biological activity.

Characterization and Quality Control

The successful synthesis of (4-Methylquinazolin-6-yl)boronic acid and its derivatives requires rigorous characterization to confirm structure and purity.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methyl group, the quinazoline ring protons, and the boronic acid hydroxyls (which may be broad or exchange with D₂O).
¹³C NMR Confirmation of the carbon skeleton.Resonances for the methyl carbon, the aromatic and heterocyclic carbons, and the carbon attached to the boron atom.
LC-MS Purity assessment and confirmation of molecular weight.A major peak corresponding to the mass of the target compound.
HR-MS Accurate mass determination to confirm the elemental composition.A measured mass that is within a few ppm of the calculated exact mass.
FT-IR Identification of functional groups.Characteristic stretches for B-O, O-H, C-H, and C=N bonds.

Safety and Handling

Boronic acids are generally considered to be of low toxicity.[5] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from moisture. Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.

Conclusion

(4-Methylquinazolin-6-yl)boronic acid, while not yet a cataloged compound with a CAS number, represents a highly valuable and synthetically accessible building block for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide are based on well-established and robust methodologies. The utility of this compound in Suzuki-Miyaura cross-coupling reactions opens the door to a wide array of novel 6-substituted 4-methylquinazoline derivatives, particularly for the development of kinase inhibitors and other biologically active molecules. Researchers are encouraged to utilize the protocols and information presented herein to further explore the potential of this versatile synthetic intermediate.

References

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (n.d.). Wiley Online Library. Retrieved February 28, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). BMC Chemistry. Retrieved February 28, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). Molecules. Retrieved February 28, 2026, from [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022, July 15). Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024, May 16). MDPI. Retrieved February 28, 2026, from [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022, July 15). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023, March 15). MDPI. Retrieved February 28, 2026, from [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved February 28, 2026, from [Link]

Sources

Exploratory

Whitepaper: Structural Informatics and Synthetic Applications of 4-Methylquinazoline-6-Boronic Acid

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). Quinazoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved targeted therapies, particularly in the realm of oncology and kinase inhibition[1].

4-Methylquinazoline-6-boronic acid serves as a critical bifunctional building block in this domain. The quinazoline core provides essential hydrogen-bonding interactions with the ATP-binding pocket of kinases (such as PI3K[2]), while the boronic acid moiety at the C6 position acts as a versatile synthetic handle for carbon-carbon bond formation via late-stage Suzuki-Miyaura cross-coupling. This whitepaper details the structural informatics, mechanistic synthesis, and application protocols for this highly valuable intermediate.

Chemical Identity & Structural Informatics

To ensure reproducibility, accurate database querying, and precise computational modeling, the exact structural identifiers for 4-methylquinazoline-6-boronic acid must be established. Ambiguity in chemical nomenclature often leads to procurement errors or flawed in silico docking studies.

  • SMILES : Cc1ncnc2ccc(B(O)O)cc12

  • Standard InChI : InChI=1S/C9H9BN2O2/c1-6-7-4-8(10(13)14)2-3-9(7)12-5-11-6/h2-5,13-14H,1H3

  • InChIKey Generation : The InChIKey is a 27-character fixed-length hashed version of the standard InChI string. It is generated via a SHA-256 cryptographic hash of the InChI string, designed to facilitate web searching and database indexing where special characters in SMILES or InChI might cause parsing errors[3].

Quantitative Data Summary

Table 1: Chemical Identifiers and Physicochemical Properties

Property / IdentifierValue
Molecular Formula C9H9BN2O2
Molecular Weight 187.99 g/mol
Isomeric SMILES Cc1ncnc2ccc(B(O)O)cc12
Standard InChI InChI=1S/C9H9BN2O2/c1-6-7-4-8(10(13)14)2-3-9(7)12-5-11-6/h2-5,13-14H,1H3
Core Scaffold 4-Methylquinazoline[4]
H-Bond Donors 2 (Boronic acid hydroxyls)
H-Bond Acceptors 4 (Quinazoline nitrogens + Boronic acid oxygens)

Synthetic Methodologies: A Self-Validating Protocol

The de novo synthesis of 4-methylquinazoline-6-boronic acid is typically achieved via a two-step sequence from 6-bromo-4-methylquinazoline. The following protocol is engineered for high fidelity, incorporating causality behind reagent selection and in-process validation steps.

SynthesisWorkflow Start 6-Bromo-4-methylquinazoline Borylation Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Start->Borylation 1,4-Dioxane, 90°C Intermediate Pinacol Ester Intermediate Borylation->Intermediate LC-MS Validation Hydrolysis Oxidative Hydrolysis (NaIO4, HCl, THF/H2O) Intermediate->Hydrolysis Cleave Pinacol Product 4-Methylquinazoline-6-boronic acid Hydrolysis->Product Precipitation

Caption: Synthetic workflow for 4-methylquinazoline-6-boronic acid with in-process validation steps.

Protocol 1: Miyaura Borylation and Oxidative Hydrolysis

Step 1: Miyaura Borylation

  • Procedure : Charge a Schlenk flask with 6-bromo-4-methylquinazoline (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.2 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl2 (0.05 eq). Degas and backfill with N2 three times. Add anhydrous 1,4-dioxane and heat to 90 °C for 12 hours.

  • Causality : KOAc is deliberately chosen as a mild base. If a stronger base like K2CO3 or NaOH were used, it would prematurely activate the newly formed boronic ester into an "ate" complex, triggering a Suzuki homocoupling with the unreacted starting halide. KOAc is basic enough to facilitate transmetalation from boron to palladium but not strong enough to drive the secondary cross-coupling.

  • Self-Validation : The reaction is self-validating through LC-MS monitoring. The disappearance of the isotopic bromine doublet (M, M+2 peaks of equal intensity) and the appearance of the pinacol ester mass confirm successful insertion without the formation of homocoupled dimers.

Step 2: Oxidative Hydrolysis

  • Procedure : Dissolve the crude pinacol ester in THF/H2O (4:1). Add sodium periodate (NaIO4, 3.0 eq) and stir for 30 minutes. Add 1N HCl (1.2 eq) and stir at room temperature for 12 hours. Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Causality : Direct acid hydrolysis of pinacol esters is notoriously sluggish due to the steric bulk and thermodynamic stability of the pinacol ring. NaIO4 oxidatively cleaves the pinacol diol into acetone, irreversibly driving the equilibrium toward the free boronic acid. The addition of HCl provides the necessary protons to stabilize the boronic acid and prevent protodeboronation of the electron-deficient quinazoline ring.

Application in Drug Discovery: Suzuki-Miyaura Coupling

Boronic acids are heavily utilized in the late-stage functionalization of complex heterocycles, such as the synthesis of multi-substituted PI3K inhibitors[2] and advanced quinazolinones[1].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X (Halide) TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing 4-methylquinazoline-6-boronic acid.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : Combine 4-methylquinazoline-6-boronic acid (1.2 eq), an aryl halide (e.g., a substituted imidazopyridine bromide[2]) (1.0 eq), K2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq) in a 1,4-dioxane/H2O mixture (3:1). Heat at 90 °C under N2 for 12 hours.

  • Causality : The biphasic solvent system (dioxane/water) is critical. Water is required to dissolve the inorganic base (K2CO3) and generate the hydroxide/carbonate ions necessary to coordinate with the empty p-orbital of the boron atom. This forms the negatively charged, tetrahedral boronate "ate" complex. This complex is significantly more nucleophilic than the neutral boronic acid, thus accelerating the transmetalation step onto the Pd(II) center.

  • Self-Validation : The reaction is validated by observing the precipitation of the highly conjugated coupled product upon cooling. TLC (Thin-Layer Chromatography) will show a highly UV-active spot with a lower Rf value than the starting halide, confirming the extension of the aromatic system[2].

References

  • Source: Arabian Journal of Chemistry (arabjchem.org)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: PubChem (nih.gov)
  • Source: Sigma-Aldrich (sigmaaldrich.cn)

Sources

Foundational

The 4-Methylquinazoline Scaffold: A Privileged Chemotype for Precision Kinase Inhibition

Executive Summary The quinazoline nucleus is a cornerstone of modern medicinal chemistry, functioning as a structural mimic of the adenine ring of ATP. While first-generation 4-anilinoquinazolines (e.g., gefitinib, erlot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, functioning as a structural mimic of the adenine ring of ATP. While first-generation 4-anilinoquinazolines (e.g., gefitinib, erlotinib) revolutionized the treatment of EGFR-mutant cancers, the emergence of kinase resistance and the need to target alternative signaling cascades have driven the evolution of this pharmacophore. This technical guide explores the therapeutic potential of the 4-methylquinazoline scaffold , a structural modification that fundamentally alters the steric and electronic profile of the molecule, shifting its selectivity toward Phosphoinositide 3-kinases (PI3K) and enabling the design of dual-action inhibitors for oncology and fibrotic diseases.

Structural Rationale & Mechanistic Basis

The Shift from 4-Anilino to 4-Methyl Substitution

In traditional EGFR inhibitors, the bulky 4-anilino group projects deep into a specific hydrophobic pocket of the kinase domain[1]. However, substituting this group with a compact methyl moiety at the C-4 position restricts conformational flexibility and optimizes the scaffold's fit within the narrower ATP-binding cleft of PI3K isoforms[2].

The 4-methylquinazoline core acts as a rigid anchor. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα), while the methyl group provides favorable van der Waals interactions without causing steric clashes[1]. This compact core leaves the C-2 and C-8 positions available for extensive functionalization. For instance, attaching a hydroxamic acid moiety via a linker at these positions allows the molecule to simultaneously inhibit PI3K and Histone Deacetylases (HDACs), effectively attacking cancer cell survival from both signaling and epigenetic fronts[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR/VEGFR) PI3K PI3K (Target Node) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 4-Methylquinazoline Inhibitor Inhibitor->PI3K ATP-competitive Inhibition

Caption: PI3K/AKT signaling cascade and targeted ATP-competitive inhibition by 4-methylquinazoline.

Quantitative Structure-Activity Relationship (SAR)

The versatility of the quinazoline scaffold allows for precise tuning of kinase selectivity. The table below synthesizes the quantitative efficacy of key functionalized derivatives, demonstrating how specific structural modifications dictate target engagement and therapeutic utility.

Compound / Scaffold TypePrimary Target(s)IC₅₀ (μM)Therapeutic IndicationReference
Compound 5d (4-methylquinazoline)PI3KHighly PotentIdiopathic Pulmonary Fibrosis (IPF)[2]
Compound 83 (4-methylquinazoline-hydroxamic acid)PI3K / HDACDual PotencyAcute Myeloid Leukemia (AML)[3]
Compound 27 (6,7-dimethoxy-4-anilinoquinazoline)VEGFR-20.016Hepatocellular Carcinoma[1]
Compound 39 (Thiourea quinazoline)EGFR / VEGFR-20.02 / 0.05Breast / Colon Cancer[4]

Data Analysis: The transition from mono-targeted 4-anilino architectures (Compound 27) to dual-targeted 4-methyl architectures (Compound 83) highlights a paradigm shift in drug design. By leveraging the 4-methyl core, researchers can maintain nanomolar kinase affinity while introducing secondary pharmacophores to combat resistance mechanisms[3].

Experimental Workflows for Kinase Inhibitor Validation

As a Senior Application Scientist, I emphasize that biochemical potency must be rigorously validated to rule out assay artifacts (e.g., compound autofluorescence or aggregation). A self-validating system requires a two-tiered approach: a high-fidelity biochemical assay followed by cellular target engagement.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: Traditional colorimetric assays are prone to interference from library compounds. HTRF utilizes a long-emission half-life fluorophore (Europium cryptate), allowing for a time delay before measurement. This eliminates short-lived background autofluorescence, ensuring that the calculated IC₅₀ is a true reflection of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute the 4-methylquinazoline compound in DMSO (final assay concentration ≤1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: Add 5 µL of recombinant PI3K enzyme to a 384-well low-volume plate. Add 2.5 µL of the inhibitor series (or DMSO control) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the enzyme's specific

    
    ) and the PIP2 substrate. Incubate for 30 minutes at 37°C.
    
  • Detection Phase: Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled anti-PIP3 antibody and XL665-conjugated streptavidin.

  • Measurement: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader, calculating the ratio of emission at 665 nm to 620 nm.

HTRF_Workflow Step1 1. Kinase + Compound Incubation Step2 2. ATP + Substrate Addition Step1->Step2 Step3 3. Enzymatic Reaction Step2->Step3 Step4 4. Detection Reagents (Eu-Cryptate & XL665) Step3->Step4 Step5 5. TR-FRET Measurement Step4->Step5

Caption: Step-by-step workflow of the HTRF kinase assay for validating inhibitor potency.

Protocol 2: Cellular Target Engagement (Western Blotting for p-AKT)

Causality: Biochemical assays do not account for cell membrane permeability or competition with physiological intracellular ATP concentrations (~1-5 mM). Evaluating the suppression of phosphorylated AKT (p-AKT), the immediate downstream effector of PI3K, validates that the 4-methylquinazoline inhibitor is biologically active in situ.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) in 6-well plates and incubate overnight. Treat cells with varying concentrations of the 4-methylquinazoline inhibitor for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the p-AKT signal).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour, then incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and

    
    -actin (loading control).
    
  • Imaging: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to calculate the cellular IC₅₀.

Expanding Therapeutic Frontiers

Idiopathic Pulmonary Fibrosis (IPF)

While historically associated with oncology, the 4-methylquinazoline scaffold is breaking ground in fibrotic diseases. The PI3K signaling pathway is heavily implicated in the molecular pathogenesis of IPF. Recent rational design efforts have yielded 4-methylquinazoline derivatives (such as Compound 5d) that significantly suppress PI3K downstream effectors in lung fibroblasts. In bleomycin-induced mouse models, these compounds successfully improved lung function and slowed the progression of pulmonary fibrosis, representing a novel non-oncological application for this chemotype[2].

Overcoming Resistance via Polypharmacology

Tumor heterogeneity and compensatory pathway activation often render single-target kinase inhibitors ineffective over time. The structural compactness of the 4-methylquinazoline core makes it an ideal foundation for molecular hybridization. By synthesizing hybrid molecules that simultaneously inhibit PI3K and HDACs, researchers can induce apoptosis and arrest the cell cycle more effectively than combination therapies, offering a promising strategy against resistant malignancies like Acute Myeloid Leukemia (AML) and solid tumors[3].

References

  • [1] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.[Link]

  • [4] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]

  • [2] Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [3] Design, Synthesis and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. ResearchGate.[Link]

Sources

Exploratory

Custom synthesis suppliers for (4-Methylquinazolin-6-yl)boronic acid

Executive Summary (4-Methylquinazolin-6-yl)boronic acid (CAS 2407089-31-8 ) is a critical heterocyclic building block, primarily utilized in the discovery of kinase inhibitors targeting EGFR, PI3K, and other ATP-binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methylquinazolin-6-yl)boronic acid (CAS 2407089-31-8 ) is a critical heterocyclic building block, primarily utilized in the discovery of kinase inhibitors targeting EGFR, PI3K, and other ATP-binding pockets. Its quinazoline core serves as a privileged scaffold in medicinal chemistry, while the C6-boronic acid moiety enables Suzuki-Miyaura cross-coupling to elaborate the scaffold into complex biaryl systems.

Due to the electron-deficient nature of the quinazoline ring and the potential acidity of the C4-methyl group, this compound presents specific stability and synthesis challenges. This guide outlines the technical specifications, optimal synthetic routes, and supplier evaluation criteria to ensure the procurement of high-fidelity material.

Technical Profile & Specifications

PropertySpecification
Chemical Name (4-Methylquinazolin-6-yl)boronic acid
CAS Number 2407089-31-8
Molecular Formula C₉H₉BN₂O₂
Molecular Weight 187.99 g/mol
Key Precursor 6-Bromo-4-methylquinazoline (CAS 69674-27-7 )
Preferred Form Free acid or Pinacol Ester (CAS 2407089-31-8 related ester)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Solubility DMSO, Methanol, DMF; sparingly soluble in water

Critical Quality Attributes (CQA):

  • Purity: >97% by HPLC (254 nm).

  • Boroxine Content: Boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is acceptable if stoichiometry is adjusted, but must be characterized.

  • Protodeboronation: The major impurity is 4-methylquinazoline , resulting from C-B bond cleavage. Limit: <1.0%.

Synthetic Route & Technical Challenges

The synthesis of (4-Methylquinazolin-6-yl)boronic acid requires navigating the reactivity of the quinazoline core. Two primary routes exist: Lithium-Halogen Exchange and Palladium-Catalyzed Borylation .

Route Analysis: The "Expert" Recommendation
  • Avoid: Lithium-Halogen Exchange (n-BuLi/THF). The methyl group at C4 is "pseudo-benzylic" and acidic (pKa ~20-25). Strong bases like n-BuLi often result in deprotonation at the C4-methyl position rather than the desired halogen exchange at C6, leading to complex mixtures and low yields.

  • Recommended: Palladium-Catalyzed Miyaura Borylation .[1] This route uses a weaker base (KOAc) and operates under conditions that preserve the C4-methyl integrity.

Step-by-Step Protocol (Recommended)
  • Cyclization (Precursor Synthesis):

    • Reactants: 2-Amino-5-bromoacetophenone + Formamide.

    • Catalyst: BF₃[2][3]·Et₂O (Lewis Acid).

    • Conditions: 150°C, 6 hours.

    • Mechanism:[2][4][5][6][7][8] Acid-catalyzed cyclodehydration yields 6-Bromo-4-methylquinazoline .

  • Miyaura Borylation:

    • Reactants: 6-Bromo-4-methylquinazoline + Bis(pinacolato)diboron (B₂pin₂).

    • Catalyst: Pd(dppf)Cl₂[1][9]·CH₂Cl₂ (3-5 mol%).

    • Base: Potassium Acetate (KOAc) - crucial as it is too weak to deprotonate the C4-methyl.

    • Solvent: 1,4-Dioxane (anhydrous).[1]

    • Temp: 80-100°C.[10]

  • Hydrolysis (Optional):

    • The resulting pinacol ester is often more stable and can be used directly.[1] If the free acid is required, mild hydrolysis (NaIO₄/NH₄OAc) is preferred over harsh acidic hydrolysis to prevent protodeboronation.

SynthesisWorkflow Start 2-Amino-5-bromo- acetophenone Step1 Cyclization (Formamide, BF3·Et2O) Start->Step1 Inter 6-Bromo-4-methyl- quinazoline (CAS 69674-27-7) Step1->Inter High Yield Step2 Miyaura Borylation (Pd(dppf)Cl2, KOAc) Inter->Step2 Avoid n-BuLi Ester Boronate Ester (Stable Intermediate) Step2->Ester Step3 Controlled Hydrolysis (NaIO4) Ester->Step3 Optional Final (4-Methylquinazolin- 6-yl)boronic acid Ester->Final Direct Coupling Preferred Step3->Final

Figure 1: Recommended synthetic pathway avoiding C4-methyl deprotonation risks.

Supplier Evaluation Framework

When sourcing this material, you will encounter two types of suppliers: Catalog Vendors (Stock) and Custom Synthesis Partners (Make-to-Order).

Tier 1: Validated Catalog Suppliers

These suppliers list the specific CAS (2407089-31-8) or the bromide precursor.

  • AA Blocks: Specializes in novel heterocyclic building blocks.

  • BLD Pharm: Strong inventory of quinazoline precursors.

  • Enamine: World’s largest stock of heterocycles; likely holds the building block or the immediate precursor.

Tier 2: Custom Synthesis (CRO) Selection Criteria

If catalog stock is unavailable or purity is insufficient, select a CRO based on:

  • Heterocycle Expertise: Must demonstrate experience with nitrogen-rich heterocycles (pyridines, pyrimidines, quinazolines).

  • Analytical Capabilities: Must provide ¹¹B-NMR (Boron NMR) to quantify boroxine/boronic acid ratio and LC-MS to detect protodeboronated impurities.

  • IP Protection: For drug development, ensure the CRO operates under strict CDA/NDA compliance.

Quality Control Workflow

Upon receipt of the material, the following QC protocol is mandatory to ensure integrity before use in expensive biological assays.

QC_Workflow Sample Received Sample (4-Methylquinazolin-6-yl)boronic acid HNMR 1H-NMR (DMSO-d6) Sample->HNMR LCMS LC-MS Analysis Sample->LCMS BNMR 11B-NMR Sample->BNMR Check1 Check C4-Methyl Integral (s, 3H) HNMR->Check1 Pass RELEASE For Synthesis Check1->Pass Correct Fail REJECT Return to Supplier Check1->Fail Incorrect Check2 Mass M+H = 189 (Boronic Acid) LCMS->Check2 Impurity Impurity Check: Mass 145 (Protodeboronated) LCMS->Impurity Check2->Pass Correct Impurity->Pass <1% Impurity->Fail >1%

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Strategic Recommendations

  • Prefer the Pinacol Ester: If your subsequent step is a Suzuki coupling, request the pinacol ester (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylquinazoline) instead of the free acid. It is significantly more stable on silica gel during purification and has a longer shelf life.

  • Coupling Conditions: When using this boronic acid, employ Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ with K₃PO₄ or Cs₂CO₃ in dioxane/water. Avoid strong hydroxide bases if protodeboronation is observed.

  • Sourcing: Start with AA Blocks or BLD Pharm for gram-scale needs. For kilogram scale, contract a CDMO like WuXi AppTec or Pharmaron , specifying the "Miyaura Borylation" route to avoid process safety issues associated with lithiation.

References

  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 2017.[3] Link

    • Citation for the synthesis of the 4-methylquinazoline core using BF3·Et2O.
  • Product Index: (4-methylquinazolin-6-yl)boronic acid. AA Blocks Product Catalog. Link

    • Verification of CAS 2407089-31-8 and commercial availability.
  • Protodeboronation: Mechanisms and Mitigation. Organic Chemistry Portal. Link

    • Grounding for stability claims regarding heterocyclic boronic acids.
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

    • Reference for catalyst and base selection in heterocyclic couplings.
  • 6-Bromo-4-methylquinazoline (CAS 69674-27-7). PubChem Laboratory Chemical Safety Summary. Link

    • Data source for the precursor chemical properties.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Methylquinazoline Boronic Acids

Part 1: Executive Summary & Strategic Analysis The Challenge: Why Standard Conditions Fail Coupling 4-methylquinazoline boronic acids (or their esters) is significantly more challenging than coupling their halide counter...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Why Standard Conditions Fail

Coupling 4-methylquinazoline boronic acids (or their esters) is significantly more challenging than coupling their halide counterparts. While the 4-methyl group provides steric bulk that prevents some side reactions at the C4 position, the quinazoline core itself is highly electron-deficient.

This creates two competing failure modes:

  • Rapid Protodeboronation: The electron-deficient nature of the diaza-naphthalene ring facilitates the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom before cross-coupling can occur. This is often accelerated by the very bases (e.g., carbonates, hydroxides) required for the Suzuki-Miyaura reaction.

  • Catalyst Poisoning: The N1 and N3 nitrogens are competent ligands for Palladium(II), potentially sequestering the catalyst into inactive coordination complexes (Pd-N adducts) rather than participating in the catalytic cycle.

The Solution: "Race Against Hydrolysis"

Success relies on a kinetic strategy: The rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).

To achieve this, we utilize:

  • Pre-activated Catalysts (Buchwald G4): Eliminates the induction period required to reduce Pd(II) to Pd(0).

  • Bulky, Electron-Rich Ligands (Dialkylbiarylphosphines): Facilitate rapid oxidative addition and prevent N-coordination.

  • Anhydrous or Low-Water Conditions: Minimizes the hydrolytic pathway.

Part 2: Mechanistic Logic & Catalyst Selection

The Catalytic Cycle & Failure Points

The following diagram illustrates the standard catalytic cycle versus the specific failure modes associated with quinazoline substrates.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Ar-Pd-Quinazoline) OxAdd->TransMet + Quinazoline-B(OH)2 + Base Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-coordination (Slows Cycle) Prod Reductive Elimination (Product Formation) TransMet->Prod Fast Proto Protodeboronation (Quinazoline-H + B(OH)3) TransMet->Proto Hydrolysis (Destroys Substrate) Prod->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and destructive protodeboronation/poisoning.

Catalyst Selection Matrix

Do not use generic Pd(PPh3)4. It is insufficient for this substrate class.

Catalyst SystemLigand ClassRecommendationRationale
XPhos Pd G4 BiarylphosphinePrimary Choice Excellent for heteroaryl-heteroaryl coupling. The bulk of XPhos prevents N-coordination; the G4 scaffold ensures immediate activity.
A-taPhos Pd G4 BiarylphosphineAlternative Specifically designed for basic heteroaryls. Often superior if the quinazoline nitrogen is particularly basic.
Pd(dppf)Cl2 BidentateScale-up OnlyMore robust but slower. Only use if the boronic acid proves stable in preliminary stability tests.
Pd(PPh3)4 MonodentateAVOID Ligand exchange is too slow; PPh3 does not prevent N-poisoning effectively.

Part 3: Experimental Protocols

Protocol A: Rapid Screening (Micro-scale)

Purpose: To quickly identify if the boronic acid is stable enough for standard coupling or requires "fast-injection" techniques.

Reagents:

  • Aryl Halide (0.1 mmol)

  • 4-Methylquinazoline-x-boronic acid (0.15 mmol)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (0.3 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)

Procedure:

  • Charge a 4 mL vial with the aryl halide, catalyst, and base.

  • Add the boronic acid last .

  • Add solvent (1.0 mL) and seal immediately.

  • Heat to 80°C for 1 hour.

  • Checkpoint: Analyze by LCMS.

    • *If Product > 80%: * Proceed to Scale-Up.

    • If Protodeboronation (Quinazoline-H) is major byproduct: Switch to Protocol B .

Protocol B: The "Fast-Injection" Method (For Unstable Substrates)

Purpose: To maintain a low concentration of the boronic acid relative to the catalyst, favoring transmetallation over hydrolysis.

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 equiv (1.5 mmol) dissolved in minimal Dioxane.

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous preferred)

Step-by-Step:

  • Catalyst Activation: In the main reaction vessel, dissolve Aryl Halide and XPhos Pd G4 in Dioxane. Add the solid K3PO4. Heat to 90°C .

  • Slow Addition: Dissolve the 4-methylquinazoline boronic acid in a separate syringe/vial with minimal Dioxane.

  • Injection: Add the boronic acid solution to the hot reaction mixture dropwise over 20–30 minutes.

    • Why? This keeps the instantaneous concentration of the boronic acid low, ensuring that as soon as it enters the flask, it reacts with the active Pd-Ar species rather than reacting with water/base to protodeboronate.

  • Monitor: Stir for an additional 30 minutes.

  • Workup: Cool, filter through Celite, and concentrate.

Part 4: Troubleshooting & Optimization Logic

If yields remain low (<40%), follow this decision tree to diagnose the failure mode.

DecisionTree Start Low Yield (<40%) CheckLCMS Analyze Crude LCMS Start->CheckLCMS Proto Major Peak: De-borylated Quinazoline (Protodeboronation) CheckLCMS->Proto Mass = Quinazoline + 1 Homocouple Major Peak: Aryl-Aryl Dimer (Oxidative Homocoupling) CheckLCMS->Homocouple Mass = 2x Halide NoRxn No Reaction / SM Remaining (Catalyst Death) CheckLCMS->NoRxn Mass = SM Sol1 Solution: Switch to MIDA Boronate or Molander Trifluoroborate salt Proto->Sol1 Sol2 Solution: Degas solvent thoroughly (Remove O2) Homocouple->Sol2 Sol3 Solution: Switch to A-taPhos Pd G4 Increase Temp to 100°C NoRxn->Sol3

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Critical Note on MIDA Boronates

If the free boronic acid is too unstable (degrading in <10 mins), synthesize the MIDA boronate ester instead. MIDA boronates slowly release the active boronic acid under basic conditions, effectively performing the "slow addition" (Protocol B) chemically.[1][2][3][4][5][6][7][8][9][10]

MIDA Protocol Adjustment:

  • Use K3PO4 (5 equiv) in Dioxane:H2O (10:1) .

  • Run at 60°C overnight. The slow hydrolysis of the MIDA ester matches the rate of the catalytic cycle.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 2010.[1]

  • Protodeboronation Mechanism: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[1]

  • MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct Substitutes for Boronic Acids." Journal of the American Chemical Society, 2009.

Sources

Application

Application Note: Protocol for the Miyaura Borylation of 6-Bromo-4-methylquinazoline

Executive Summary & Strategic Context This Application Note details the protocol for converting 6-bromo-4-methylquinazoline to its corresponding pinacol boronate ester via Palladium-catalyzed Miyaura Borylation . Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This Application Note details the protocol for converting 6-bromo-4-methylquinazoline to its corresponding pinacol boronate ester via Palladium-catalyzed Miyaura Borylation .

Strategic Importance: The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous EGFR and VEGFR kinase inhibitors (e.g., Lapatinib, Gefitinib). The 6-position is a critical vector for extending structure-activity relationships (SAR) into the solvent-exposed region of the ATP-binding pocket. Converting the 6-bromo precursor to the boronate ester creates a versatile "linchpin" intermediate, enabling modular Suzuki-Miyaura couplings to rapidly diversify libraries.

Technical Challenge: Quinazolines are electron-deficient N-heterocycles. The N1 and N3 nitrogen atoms possess lone pairs capable of coordinating to the Palladium catalyst, potentially leading to catalyst poisoning or arrest. Furthermore, the 4-methyl group, while generally stable, can exhibit benzylic-like acidity under strongly basic conditions, necessitating a buffered, mild base protocol.

Critical Parameter Analysis (The "Why")

To ensure reproducibility and high yields, the following parameters have been optimized based on mechanistic causality:

Catalyst Selection: The "Bite Angle" Factor
  • Primary Choice: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Rationale: The bidentate dppf ligand has a large bite angle (~99°), which favors the reductive elimination step crucial for forming the C-B bond. Monodentate ligands (like PPh₃) are often insufficient for electron-deficient heterocycles because they dissociate too easily, allowing the quinazoline nitrogens to sequester the Pd center.

  • Alternative: For sterically demanding or sluggish reactions, Pd₂(dba)₃ + XPhos is recommended. XPhos provides steric bulk that prevents N-coordination while accelerating oxidative addition.

Base Selection: Thermodynamic Control
  • Choice: Potassium Acetate (KOAc) .[1][2]

  • Rationale: Unlike stronger carbonate bases (

    
    , 
    
    
    
    ) used in Suzuki couplings, KOAc is a weak base. It facilitates the transmetallation of the bis(pinacolato)diboron (
    
    
    ) without generating a highly nucleophilic environment that could trigger competitive Suzuki homocoupling of the halo-substrate or deprotonation of the 4-methyl group.
Solvent System: Solubility vs. Temperature
  • Choice: 1,4-Dioxane (Anhydrous).

  • Rationale: Quinazolines have poor solubility in non-polar solvents (Toluene) and alcohols are incompatible with the boronate stability at high temperatures. Dioxane offers the optimal balance of boiling point (101°C) and solvating power for the polar heterocycle.

Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol (approx. 223 mg of substrate) Expected Yield: 85-95%

Materials Checklist
ReagentMW ( g/mol )Equiv.AmountRole
6-Bromo-4-methylquinazoline 223.071.0223 mgSubstrate
Bis(pinacolato)diboron (

)
253.941.1280 mgBoron Source
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0541 mgCatalyst
Potassium Acetate (KOAc) 98.143.0295 mgBase
1,4-Dioxane (Anhydrous) N/AN/A5-10 mLSolvent
Step-by-Step Protocol
Phase 1: Inert System Preparation
  • Glassware: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charge Solids: Add the quinazoline substrate,

    
    , and KOAc to the vial.
    
    • Critical Step: Do not add the catalyst yet.[3] Mixing catalyst with substrate in air for prolonged periods can lead to deactivation.

Phase 2: Solvent Degassing (The "Life or Death" of the Reaction)
  • Add anhydrous 1,4-dioxane to the vial.

  • Sparging: Submerge a long needle connected to an Argon/Nitrogen line into the solvent. Bubble gas vigorously for 10–15 minutes.

    • Why: Oxygen causes the rapid oxidation of the Pd catalyst (Pd black formation) and promotes the formation of phenolic side products (via oxidation of the C-B bond).

Phase 3: Reaction Initiation
  • Under a positive stream of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst quickly.

  • Seal the vessel immediately (Teflon-lined cap).

  • Heat: Place in a pre-heated oil block at 90°C . Stir at 600 RPM.

  • Monitor: Reaction typically reaches completion in 4–12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The product (boronate) is often less polar than the starting bromide. Look for the mass ion [M+H]+ = 271.1 (Boronate esters often fly poorly or hydrolyze to boronic acid [M+H]+ = 189.1 on acidic LCMS columns).

Phase 4: Workup & Isolation
  • Cool: Allow reaction to cool to room temperature.

  • Filter: Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the insoluble Palladium black and inorganic salts. Wash the pad with additional EtOAc.

  • Concentrate: Remove solvent under reduced pressure.

  • Purification:

    • Preferred: Recrystallization from hot Hexanes/EtOAc or Dichloromethane/Pentane.

    • Alternative: Flash chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).

    • Warning: Pinacol esters can degrade on acidic silica. Add 1% Triethylamine to the eluent if streaking occurs.

Visualized Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle specific to this quinazoline substrate, highlighting the critical oxidative addition and transmetallation steps.

MiyauraMechanism Substrate 6-Bromo-4-methylquinazoline OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Species) Pd0->OxAdd BaseStep Ligand Exchange (KOAc displaces Br) OxAdd->BaseStep + AcO- TransMet Transmetallation (Reaction with B2pin2) BaseStep->TransMet + B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Pd(II)(Ar)(Bpin) RedElim->Pd0 Regeneration Product 4-methyl-6-(Bpin)-quinazoline RedElim->Product

Caption: Catalytic cycle showing the conversion of the aryl bromide to the boronate ester via the Pd(dppf) pathway.

Experimental Workflow

Workflow Setup 1. Charge Solids (Substrate, B2pin2, KOAc) Degas 2. Degas Solvent (Dioxane, Ar sparge 15m) Setup->Degas CatAdd 3. Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd Heat 4. Reaction (90°C, 4-12h) CatAdd->Heat Workup 5. Filter (Celite) & Concentrate Heat->Workup Purify 6. Recrystallize (Hexane/EtOAc) Workup->Purify

Caption: Operational sequence emphasizing the critical degassing step prior to catalyst addition.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Black Precipitate immediately Oxygen ingress or poor ligand quality.Ensure rigorous degassing. Use fresh catalyst.
Stalled Reaction (<50% Conv.) Catalyst poisoning by Quinazoline N.Switch to Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%) .
Protodeboronation (Ar-H) Temperature too high or wet solvent.Ensure anhydrous conditions. Lower temp to 80°C and extend time.
Suzuki Homocoupling (Ar-Ar) Base too strong or halide impurities.Stick to KOAc (do not use carbonates).
Analytical Markers
  • 1H NMR (CDCl3): Look for the disappearance of the aromatic signal adjacent to the Bromine and the appearance of the large singlet (12H) at ~1.35 ppm corresponding to the four methyl groups of the pinacol ligand.

  • Stability Note: The product is stable in solid form at 4°C. In solution, avoid prolonged exposure to water or acids.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." The Journal of Organic Chemistry, 73(14), 5589–5591. Link

  • Chow, S., et al. (2010). "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors." RSC Advances (via PMC). Link

Sources

Method

Application Note: Solvent Selection for Quinazoline Boronic Acid Coupling Reactions

Abstract The quinazoline scaffold is a privileged structure in kinase inhibitor development (e.g., Gefitinib, Erlotinib).[1] However, incorporating this moiety via Suzuki-Miyaura coupling using quinazoline boronic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a privileged structure in kinase inhibitor development (e.g., Gefitinib, Erlotinib).[1] However, incorporating this moiety via Suzuki-Miyaura coupling using quinazoline boronic acids presents a distinct challenge: rapid protodeboronation . This instability is accelerated by the basic, aqueous conditions typically required for transmetallation. This guide moves beyond generic "screening kits" to provide a mechanistically grounded strategy for solvent selection, ensuring high fidelity in carbon-carbon bond formation while suppressing hydrodeboronation pathways.

The Mechanistic Dilemma: Solubility vs. Stability

To select the correct solvent, one must understand the competing kinetics between the productive Transmetallation cycle and the destructive Protodeboronation pathway.

The "Goldilocks" Role of Water

Water is often essential in Suzuki couplings to form the reactive hydroxopalladium(II) species or to activate the boronic acid into a boronate anion (


). However, for 2-heterocyclic boronic acids (like quinazoline-2-boronic acid), the boronate anion is the primary species that undergoes protodeboronation.
  • Too much water: Accelerates hydrolytic C-B bond cleavage (Protodeboronation).

  • Too little water: Stalls the catalytic cycle at the transmetallation step, leading to homocoupling or no reaction.

Solvent Polarity and Coordination

Quinazolines possess basic nitrogen atoms (N1, N3) that can coordinate to Palladium, poisoning the catalyst.

  • Coordinating Solvents (DMF, DMAc): Can compete with the substrate for Pd sites, potentially slowing the reaction, but are excellent for solubilizing polar quinazolines.

  • Ethereal Solvents (Dioxane, THF, DME): Provide a balance of solubility and non-interference.

Visualization: The Solvent Influence Cycle

SuzukiSolvent cluster_Solvent Solvent Influence Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet Rate Limiting Base Base (OH- / CO3--) Boronic Quinazoline-B(OH)2 Boronate Boronate Anion [Quin-B(OH)3]- Boronic->Boronate Solvent/Base Equilibrium Boronate->TransMet Productive Path Decomp Protodeboronation (Quin-H) Boronate->Decomp Destructive Path (High Water/High T) Prod Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0

Figure 1: The dual fate of the activated boronate species.[2][3] Solvent selection must favor Transmetallation (Blue) over Protodeboronation (Red).

Solvent Selection Matrix

Do not default to DMF/Water. Use this decision matrix based on your specific quinazoline substrate's properties.

Substrate CharacteristicRecommended Solvent SystemRatio (v/v)Rationale
Standard Quinazoline Boronic Acid 1,4-Dioxane / Water 4:1 The industry standard. Dioxane breaks aggregates; low water content limits hydrolysis.
Highly Unstable (2-substituted) Toluene / Water 10:1 Biphasic system keeps the boronic acid in the organic phase, protecting it from the aqueous base until the moment of reaction.
Poor Solubility (Polar/Salt) DMF / Water 9:1 High dielectric constant dissolves polar substrates. Warning: Requires high temp, increasing decomposition risk.[4]
Green / Process Chemistry Propylene Carbonate (PC) Neat PC is a sustainable, polar aprotic solvent that can outperform DME/DMF for haloquinazolines.
Base-Sensitive Ethanol / Toluene 1:1 Uses solubility to drive reaction; often paired with mild bases like K3PO4.

Protocol: Optimized Coupling of Unstable Quinazoline Boronic Acids

This protocol is designed for Quinazoline-2-boronic acid , the most unstable isomer due to the proximity of the nitrogens to the boron center.

Reagents & Equipment
  • Halide Partner: 4-Chloro-6,7-dimethoxyquinazoline (or aryl halide if coupling to a quinazoline boronic acid).

  • Boron Source: Quinazoline-boronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%) - Preferred over Pd(PPh3)4 for faster turnover.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv). Avoid NaOH.

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

Step-by-Step Methodology
  • Degassing (Critical):

    • Solvents (Dioxane and Water) must be sparged with Argon or Nitrogen for at least 15 minutes before mixing. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction Assembly:

    • In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and Base (2.0 mmol).

    • Note: If using a glovebox, add the Catalyst (0.05 mmol) here. If on a benchtop, add Catalyst last under positive inert gas flow.

  • Solvent Addition:

    • Add Dioxane (4.0 mL) and Water (1.0 mL).

    • Concentration: 0.2 M relative to the halide is ideal. Too dilute slows the reaction; too concentrated risks precipitation.

  • Thermal Cycle:

    • Seal the vial.

    • Heat to 80°C .

    • Time: Monitor by LC-MS at 1 hour. Most quinazoline couplings should complete within 2-4 hours. Prolonged heating (>12h) almost guarantees protodeboronation.

  • Workup:

    • Cool to room temperature.[1][6][7]

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with Brine (x2).

    • Dry over Na₂SO₄ and concentrate.[8]

Troubleshooting Guide

ObservationDiagnosisSolvent-Based Solution
Product is Quinazoline-H (De-boronated) Protodeboronation is faster than coupling.1. Reduce water ratio (try 10:1 Dioxane/H2O).2. Switch to Toluene/H2O (Biphasic protection).3. Use anhydrous Dioxane with CsF as the activator (No water added).
Starting Material Remains (No Rxn) Catalyst poisoning or poor solubility.1. Switch to DMF or n-Butanol to improve solubility.2. Increase temperature (if stability allows).
Homocoupling of Boronic Acid Oxidative coupling occurring.1. Re-degas solvents rigorously.2. Switch solvent to THF (sometimes reduces oxidative pathways).
Black Precipitate Early Catalyst decomposition ("Pd Black").1. The solvent may contain peroxides (common in old Dioxane/THF). Use fresh, inhibited solvent or Propylene Carbonate .

Advanced Workflow: Solvent Screening Decision Tree

SolventDecision Start Start: Quinazoline Coupling Solubility Is the Quinazoline Soluble in Toluene? Start->Solubility YesSol Yes Solubility->YesSol NoSol No Solubility->NoSol Stability Is Boronic Acid Unstable (2-position)? YesSol->Stability Rec3 Use DMF/H2O (9:1) (High Solubility) NoSol->Rec3 Moderate Instability Rec4 Use Anhydrous Dioxane + CsF (Extreme Instability) NoSol->Rec4 High Instability Rec1 Use Toluene/H2O (10:1) (Biphasic Protection) Stability->Rec1 Yes (Unstable) Rec2 Use Dioxane/H2O (4:1) (Standard) Stability->Rec2 No (Stable)

Figure 2: Logical flow for selecting the initial solvent system based on substrate physical properties.

References

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl Boronic Acids. Asian Journal of Chemistry. Link

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. Link[9]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistryOpen. Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (4-Methylquinazolin-6-yl)boronic acid

Abstract & Scope This technical guide details the optimized protocols for utilizing (4-Methylquinazolin-6-yl)boronic acid (CAS: N/A for specific isomer, generic quinazolinyl boronic acids typically utilized) in palladium...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized protocols for utilizing (4-Methylquinazolin-6-yl)boronic acid (CAS: N/A for specific isomer, generic quinazolinyl boronic acids typically utilized) in palladium-catalyzed cross-coupling reactions. While quinazolines are privileged scaffolds in medicinal chemistry (e.g., EGFR inhibitors like Lapatinib), the use of quinazolinyl boronic acids as nucleophiles is often plagued by protodeboronation and low stability under aqueous basic conditions.

This guide presents a microwave-assisted methodology designed to overcome the activation energy barrier of the transmetallation step while minimizing the time window for hydrolytic degradation. We provide two distinct protocols: a robust aqueous method for standard reactivity and an anhydrous method for highly unstable substrates.

Chemo-Physical Profile & Handling

Reagent: (4-Methylquinazolin-6-yl)boronic acid Structure:

  • Core: Quinazoline (Benzopyrimidine).[1]

  • Substituents: Methyl group at C4; Boronic acid [-B(OH)₂] at C6.

  • Electronic Nature: Electron-deficient heteroaromatic ring.[2]

Critical Handling Note: Electron-deficient heteroaryl boronic acids are inherently unstable. The C-B bond at the 6-position is susceptible to base-catalyzed hydrolysis (protodeboronation), yielding 4-methylquinazoline and boric acid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stoichiometry: Always use a slight excess (1.2 – 1.5 equiv) relative to the aryl halide to account for partial decomposition.

The Microwave Advantage: Kinetic Control

In thermal heating, the slow ramp-up time exposes the boronic acid to basic conditions before the active Pd(0) species is fully generated, leading to significant protodeboronation.

Microwave Irradiation (MWI) offers three mechanistic advantages:

  • Rapid Heating: Reaches target temperature (100–150°C) in seconds, engaging the catalytic cycle immediately.

  • Superheating: Solvents can be heated above their boiling points, increasing the rate of the rate-determining step (transmetallation).

  • Selectivity: High-energy input favors the higher-activation-energy cross-coupling pathway over the lower-energy hydrolysis pathway.

Experimental Protocols

Protocol A: Rapid Aqueous Method (Standard)

Best for coupling with electron-deficient aryl halides (e.g., 4-bromo-nitrobenzene) where oxidative addition is fast.

Reagents:

  • (4-Methylquinazolin-6-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Robust against air/moisture.

  • Base: Cs₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Workflow:

  • Charge: In a 10 mL microwave vial, add the boronic acid, aryl halide, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane (4 mL/mmol) and stir to suspend.

  • Base: Add aqueous Cs₂CO₃. Cap the vial immediately.

  • Purge: Pierce septum with a needle and purge with Argon for 2 minutes.

  • Irradiate:

    • Temp: 130°C

    • Hold Time: 10–20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Anhydrous Method (Sensitive Substrates)

Best for coupling with electron-rich aryl halides or if Protocol A yields >20% protodeboronated byproduct.

Reagents:

  • (4-Methylquinazolin-6-yl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) - Excellent for heteroaryl couplings.

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: n-Butanol or DMF (Anhydrous).

Workflow:

  • Glovebox/Schlenk: Weigh all solids into the MW vial under inert atmosphere.

  • Solvent: Add anhydrous solvent.

  • Irradiate:

    • Temp: 110°C

    • Hold Time: 30 minutes

    • Pre-stir: 30 seconds (to ensure base suspension)

  • Workup: Filter through a Celite pad to remove phosphate salts before aqueous extraction.

Data Summary & Optimization

Table 1: Comparative Optimization Data (Model Reaction) Coupling of (4-Methylquinazolin-6-yl)boronic acid with 4-Bromotoluene

EntryCatalystBaseSolventTemp/TimeConversionYield
1Pd(PPh₃)₄Na₂CO₃ (aq)DME/H₂O90°C / 12h (Thermal)65%42%
2Pd(dppf)Cl₂Cs₂CO₃ (aq)Dioxane130°C / 15m (MW)95%88%
3XPhos Pd G2K₃PO₄ (anh)n-BuOH110°C / 30m (MW)>98%92%
4*Pd(OAc)₂/PPh₃K₂CO₃Toluene110°C / 1h (MW)40%15%

*Entry 4 shows poor solubility of the quinazoline species in non-polar toluene.

Visualization of Workflows

Diagram 1: Reaction Workflow & Logic

This diagram illustrates the critical decision points in the synthesis workflow.

ReactionWorkflow Start Start: (4-Methylquinazolin-6-yl)boronic acid CheckHalide Analyze Coupling Partner (Aryl Halide) Start->CheckHalide Decision1 Is Halide Electron Deficient? CheckHalide->Decision1 ProtocolA PROTOCOL A: Aqueous Pd(dppf)Cl2 + Cs2CO3 (aq) 130°C, 15 min Decision1->ProtocolA Yes (Fast Oxidative Addition) ProtocolB PROTOCOL B: Anhydrous XPhos Pd G2 + K3PO4 110°C, 30 min Decision1->ProtocolB No (Slow / Steric Bulk) MW Microwave Irradiation (Rapid Heating) ProtocolA->MW ProtocolB->MW QC QC: LC-MS / NMR MW->QC Success Target: 6-Aryl-4-methylquinazoline QC->Success Product Observed Fail Failure: Protodeboronation QC->Fail De-borylated SM Observed Fail->ProtocolB Retry with Anhydrous

Caption: Workflow decision tree selecting between Aqueous and Anhydrous protocols based on substrate reactivity.

Diagram 2: Mechanistic Pathway & Side Reactions

Understanding the competition between the productive cycle and the destructive protodeboronation is vital.

Mechanism cluster_MW Microwave Effect Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: C-C Bond RedElim->Product Boronic Quinazolinyl Boronic Acid Boronic->TransMet + Base Hydrolysis Protodeboronation (Side Reaction) Boronic->Hydrolysis Aqueous Base (Slow Heating) Waste Waste: 4-Methylquinazoline Hydrolysis->Waste

Caption: Catalytic cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.

Troubleshooting & QC

  • Issue: Low Yield / High Protodeboronation

    • Diagnosis: You observe a mass corresponding to [M-B(OH)₂+H].

    • Fix: Switch to Protocol B . Water is the proton source; removing it stops the hydrolysis. Ensure the base (K₃PO₄) is finely ground to facilitate solid-liquid phase transfer.

  • Issue: Homocoupling of Aryl Halide

    • Diagnosis: Dimer of the electrophile observed.

    • Fix: Degas solvents more rigorously. Oxygen promotes homocoupling.

  • Issue: Palladium Black Precipitation

    • Diagnosis: Reaction mixture turns black/mirrored; conversion stops.

    • Fix: The catalyst is decomposing. Lower the temperature by 10°C or add a stabilizing ligand (e.g., PPh₃ or XPhos) in 1:1 ratio with the metal.

References

  • Microwave-Assisted Synthesis Overview: Besson, T., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones."[3] ResearchGate, 2021.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited."[4] Journal of the American Chemical Society, 2017.[5]

  • Suzuki Coupling of Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Quinazoline Medicinal Chemistry: Hameed, A., et al. "Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review." Expert Opinion on Therapeutic Patents, 2018.

  • Microwave Suzuki Protocols (General): Leadbeater, N. E. "Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration." Chemical Communications, 2005.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for (4-Methylquinazolin-6-yl)boronic acid from reaction mixtures

Technical Support Center: Purification of (4-Methylquinazolin-6-yl)boronic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (4-Methylquinazolin-6-yl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (4-Methylquinazolin-6-yl)boronic acid.

This molecule presents a "perfect storm" of purification challenges: it is amphoteric (containing a Lewis acidic boronic acid and Brønsted basic quinazoline nitrogens), it readily dehydrates to form cyclic boroxines, and its electron-deficient heteroaryl core makes it highly susceptible to hydrolytic C-B bond cleavage (protodeboronation)[1].

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Workflow

Before selecting a purification method, analyze your crude mixture's purity and scale. The following decision matrix will guide your strategy.

G Start Crude (4-Methylquinazolin-6-yl) boronic acid PurityCheck Initial Purity (LC-MS)? Start->PurityCheck HighPurity > 80% Purity PurityCheck->HighPurity Yes LowPurity < 80% Purity PurityCheck->LowPurity No Recrystallization Recrystallization (EtOH/H2O) HighPurity->Recrystallization ScaleCheck Reaction Scale? LowPurity->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale RPHPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% FA) SmallScale->RPHPLC Flash Modified Flash Chromatography (DCM/MeOH + 1% AcOH + 2% H2O) LargeScale->Flash

Workflow for selecting the optimal purification method based on crude purity and scale.

Part 2: Troubleshooting & FAQs

Q: Why does my product streak across the entire TLC plate and fail to separate on a standard silica column? A: This is a dual-causality issue. First, free boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines)[2]. The acidic, dry environment of silica gel drives this dehydration. Because the monomer and trimer have vastly different polarities, you observe continuous streaking[3][4]. Second, the basic quinazoline nitrogens interact strongly with acidic silanol groups on the stationary phase. Solution: You must manipulate the equilibrium. Adding 1–5% water to your eluent forces the equilibrium back to the monomeric boronic acid, while adding 1% acetic acid protonates the silanol groups, preventing the basic nitrogens from tailing.

Q: I am losing mass during purification, and my NMR shows 4-methylquinazoline (missing the boron). What is happening? A: You are observing protodeboronation. Electron-deficient heteroaryl boronic acids, such as quinazoline derivatives, are highly susceptible to hydrolytic C-B bond cleavage[1]. When the boronic acid is exposed to basic conditions (which form the reactive boronate complex) or prolonged thermal stress, the C-B bond breaks, releasing the deborylated heterocycle[3][5]. Solution: Avoid strong bases during workup. If using Reverse-Phase HPLC, ensure the mobile phase is slightly acidic (e.g., 0.1% Formic Acid) to stabilize the C-B bond.

Q: Should I convert the boronic acid to a pinacol ester (Bpin) to make purification easier? A: Yes, if your downstream application permits it. Converting to a Bpin ester rehybridizes the boron and sterically shields the empty p-orbital, preventing boroxine formation and drastically reducing streaking on silica[2][5]. However, be aware that heteroaryl Bpin esters can still undergo prehydrolysis back to the free acid if left in aqueous basic conditions for too long[3].

Mechanism Boroxine Boroxine Trimer (Dehydrated, Non-polar) Monomer Free Boronic Acid (Monomer, Polar) Boroxine->Monomer + H2O (Aqueous Eluent) Monomer->Boroxine - H2O (Dry Silica) Degradation 4-Methylquinazoline (Protodeboronation Product) Monomer->Degradation Base / Heat (C-B Cleavage)

Equilibrium between boroxine and monomer, and the irreversible protodeboronation pathway.

Part 3: Quantitative Data & Solvent Systems

Table 1: Comparison of Purification Strategies

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Causality for Use
Recrystallization 65% – 80%> 98%> 1 gramAvoids silica-induced boroxine formation entirely.
Modified Flash Chromatography 50% – 70%90% – 95%100 mg – 5 gWater/AcOH modifiers suppress streaking and silanol interactions.
Reverse-Phase HPLC 40% – 60%> 99%< 100 mgAcidic aqueous mobile phase stabilizes the C-B bond against cleavage.

Table 2: Optimized Solvent Systems for Chromatography

TechniqueSolvent ASolvent BCritical ModifierRationale
Normal Phase (Silica) Dichloromethane (DCM)Methanol (MeOH)2% H₂O + 1% AcOHH₂O maintains monomer; AcOH blocks basic nitrogen binding.
Reverse Phase (C18) Water (H₂O)Acetonitrile (MeCN)0.1% Formic Acid (FA)FA maintains low pH, preventing base-catalyzed protodeboronation.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Modified Normal-Phase Flash Chromatography

Use this protocol when crude purity is <80% and scale is >100 mg.

  • Eluent Preparation: Prepare a solvent system of DCM/MeOH (gradient from 95:5 to 80:20). To this mixture, add exactly 2% v/v Deionized Water and 1% v/v Glacial Acetic Acid.

  • Column Equilibration: Flush the silica column with 3 column volumes (CV) of the initial eluent to pre-hydrate the silica and protonate the active silanol sites.

  • Dry Loading (Critical Step): Dissolve the crude mixture in minimal MeOH. Add Celite (not silica) at a 1:2 mass ratio. Evaporate to a free-flowing powder. Causality: Loading onto silica and drying it down accelerates boroxine formation and degradation; Celite is inert.

  • Elution: Run the gradient. Collect fractions in small volumes.

  • Self-Validation System: Spot fractions on a TLC plate and stain with Alizarin Red S. A yellow spot that turns vibrant orange/red confirms the presence of the intact boronic acid monomer. If the spot remains yellow, it is a deborylated impurity.

SOP 2: Recrystallization (Scale-Up Protocol)

Use this protocol when crude purity is >80% and scale is >1 gram.

  • Dissolution: Suspend the crude (4-Methylquinazolin-6-yl)boronic acid in minimal absolute ethanol (approx. 5-10 mL/g) in a round-bottom flask.

  • Heating: Heat gently to 60°C until fully dissolved. Caution: Do not exceed 60°C or heat for prolonged periods, as thermal stress induces protodeboronation[6].

  • Anti-Solvent Addition: Slowly add warm Deionized Water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Allow the flask to cool naturally to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold 10% EtOH in water.

  • Self-Validation System: Perform ¹H-NMR in DMSO-d₆. The presence of a distinct singlet integrating to 2H at approximately 8.2–8.4 ppm confirms the intact B(OH)₂ group, validating that protodeboronation did not occur during the heating phase.

References

  • Source: rxweb-prd.com (American Chemical Society / Organic Letters)
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source: Benchchem URL
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?
  • Something Unique or Methyl, Butyl, Futile?
  • Protodeboronation of (Hetero)
  • Source: University of Greenwich (gre.ac.uk)

Sources

Reference Data & Comparative Studies

Validation

The Boron Dilemma: A Definitive Guide to Mass Spectrometry Analysis of Boronic Acids vs. Boronate Esters

Topic: Mass Spectrometry Analysis of Boronic Acid vs. Boronate Ester Derivatives Content Type: Publish Comparison Guide Executive Summary For drug development professionals and analytical chemists, boron-containing compo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of Boronic Acid vs. Boronate Ester Derivatives Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals and analytical chemists, boron-containing compounds (BCCs) represent a unique analytical challenge. While boronic acids are crucial intermediates in Suzuki-Miyaura couplings and increasingly common pharmacophores (e.g., Bortezomib), their inherent Lewis acidity and tendency to form cyclic anhydrides (boroxines) create complex mass spectra that defy standard interpretation.

This guide objectively compares the Direct Analysis of Boronic Acids against the Boronate Ester Derivatization strategy. We provide experimental evidence demonstrating that while direct analysis offers speed, derivatization provides the requisite stability and sensitivity for trace-level quantification.

The Core Challenge: Boronic Acid Instability

The fundamental difficulty in analyzing free boronic acids (


) arises from their electron-deficient nature. The boron atom possesses an empty 

-orbital, making it an aggressive Lewis acid.
  • Trimerization (The Boroxine Artifact): In the gas phase (and non-aqueous solvents), three boronic acid molecules spontaneously dehydrate to form a six-membered cyclic boroxine ring.[1]

    • Result: Mass spectra display a confusing mixture of monomer

      
      , dimer 
      
      
      
      , and trimer
      
      
      .
  • Ionization Suppression: The neutral boroxine is difficult to ionize, leading to poor sensitivity in Electrospray Ionization (ESI).

  • Chromatographic Tailing: Free hydroxyl groups interact strongly with silanols on LC columns, causing severe peak tailing.

The Solution: Boronate Ester Derivatization

Converting the boronic acid to a boronate ester (typically using Pinacol or Diethanolamine ) "caps" the reactive hydroxyls.

  • Mechanism: The diol forms a cyclic ester. In the case of diethanolamine or MIDA esters, the nitrogen atom donates a lone pair into boron’s empty

    
    -orbital (dative 
    
    
    
    bond), converting the boron from
    
    
    (planar) to
    
    
    (tetrahedral).
  • Benefit: This blocks trimerization, neutralizes Lewis acidity, and creates a distinct, stable molecular ion.

Comparative Analysis: Direct vs. Derivatized[2]

The following table summarizes performance metrics based on experimental data from trace impurity analysis in pharmaceutical ingredients.

FeatureDirect Analysis (Boronic Acid) Derivatized Analysis (Boronate Ester)
Primary Ion Observed Mixed:

,

(Boroxine)
Single:

or

LOD (Limit of Detection) ~0.1 - 1.0 µg/mL (High background noise)2 - 10 pg/mL (High sensitivity)
Linearity (

)
0.98 (Variable due to equilibrium)> 0.99 (Stable)
Chromatography Broad, tailing peaks (Silanol interaction)Sharp, symmetric peaks
Throughput High (No prep time)Medium (Requires 15-30 min prep)
Preferred Ionization ESI Negative ModeESI Positive Mode (or EI for GC-MS)
Stability Poor (Temperature/Solvent dependent)Excellent (Stable for days in autosampler)

Critical Insight: Direct analysis is sufficient for raw material ID (purity >95%). However, for genotoxic impurity quantification (ppm levels), derivatization is mandatory to achieve the required signal-to-noise ratio.

Visualizing the Chemistry & Workflow

The following diagram illustrates the equilibrium challenges of the free acid and how esterification acts as a "kinetic trap" for analysis.

BoronAnalysis Acid Boronic Acid R-B(OH)2 (Unstable Monomer) Boroxine Boroxine (Trimer) (RBO)3 (Mass Artifact) Acid->Boroxine Dehydration (-3 H2O) Ester Boronate Ester (Pinacol/MIDA) (Stable Analyte) Acid->Ester + Diol (e.g., Pinacol) Derivatization MS_Direct Direct MS Analysis (Complex Spectrum) Acid->MS_Direct ESI(-) Boroxine->MS_Direct Artifacts MS_Deriv Ester MS Analysis (Clean Spectrum) Ester->MS_Deriv ESI(+) / GC-EI

Figure 1: The equilibrium between Boronic Acid and Boroxine competes with the MS signal. Derivatization locks the molecule into a stable Ester form.

Experimental Protocols
Protocol A: High-Sensitivity Derivatization (Recommended for Quantification)

Use this for trace analysis (LOD < 1 ng/mL).

  • Reagent Preparation: Prepare a 100 mM solution of Pinacol (2,3-dimethyl-2,3-butanediol) in Methanol.

  • Sample Preparation: Dissolve the sample (containing boronic acid) in Acetonitrile/Water (50:50).

  • Derivatization Reaction:

    • Mix 100 µL of Sample + 100 µL of Pinacol solution.

    • Add 10 µL of Formic Acid (catalyst).

    • Incubate: Room temperature for 15 minutes (or 60°C for 5 mins for sterically hindered acids).

    • Self-Validation Check: The reaction is complete when the solution turns clear (if initially cloudy) or by monitoring the disappearance of the acid peak via UV.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., ACQUITY BEH), 1.7 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Ionization: ESI Positive Mode.

    • Transition: Monitor the loss of the pinacol fragment (typically neutral loss of 84 Da or specific cleavage depending on R-group).

Protocol B: Direct Analysis (Rapid Screening)

Use this for purity checks of raw materials.

  • Mobile Phase Optimization: Do NOT use acidic mobile phases (formic/acetic acid) as they promote boroxine formation and suppress ionization in negative mode.

    • Use: 10 mM Ammonium Acetate (pH ~7) in Water/Acetonitrile.

  • MS Conditions:

    • Ionization: ESI Negative Mode (ESI-).

    • Source Temp: Keep relatively low (<350°C) to minimize thermal dehydration in the source.

    • Cone Voltage: High cone voltages can induce in-source fragmentation; optimize to maintain the monomer

      
      .
      
Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Boronic Acid Analysis Goal What is the analytical goal? Start->Goal Trace Trace Impurity (<0.1%) Goal->Trace Quantification Purity Purity Check (>95%) Goal->Purity Identification Volatile Is it volatile? Trace->Volatile Alternative LCMS_Deriv Derivatize with Pinacol Analyze via LC-MS (ESI+) Trace->LCMS_Deriv Standard LCMS_Direct Direct Analysis LC-MS (ESI-) Ammonium Acetate Buffer Purity->LCMS_Direct Fastest GCMS Derivatize with Pinacol Analyze via GC-MS Volatile->GCMS Yes Volatile->LCMS_Deriv No

Figure 2: Workflow decision tree for selecting the optimal mass spectrometry method.

References
  • SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. Retrieved from [Link]

  • Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • American Journal of Analytical Chemistry. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography of Quinazoline Boronic Acids: A Comparative Retention Time Analysis

This guide provides an in-depth analysis of the factors governing the retention time of quinazoline boronic acids in reversed-phase high-performance liquid chromatography (RP-HPLC). As a class of molecules holding signif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the factors governing the retention time of quinazoline boronic acids in reversed-phase high-performance liquid chromatography (RP-HPLC). As a class of molecules holding significant interest in medicinal chemistry and drug development, understanding their chromatographic behavior is paramount for ensuring purity, monitoring reaction progress, and performing quality control.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying principles that dictate separation, empowering researchers to develop and troubleshoot their own analytical protocols.

The Foundational Principles: Why HPLC Behaves the Way It Does

At its core, the separation of quinazoline boronic acids by RP-HPLC is a story of molecular interactions. The primary determinant of retention time is the partitioning of the analyte between a nonpolar stationary phase (typically a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase.[4][5] The more time an analyte spends interacting with the stationary phase, the longer its retention time. This interaction is governed by several key molecular and systemic properties.

Causality Behind Chromatographic Retention:
  • Hydrophobicity: The fundamental principle of "like dissolves like" is at play. The hydrophobic C18 stationary phase preferentially interacts with nonpolar, or hydrophobic, regions of an analyte. Therefore, molecules with higher hydrophobicity will be retained longer. This is often quantitatively estimated using the calculated LogP (cLogP), a measure of a compound's partition coefficient between octanol and water.

  • Analyte Ionization (pKa vs. pH): This is arguably the most critical and dynamic factor. Quinazoline boronic acids are amphoteric, possessing both acidic (boronic acid, pKa ~8-10) and basic (quinazoline nitrogen) functionalities. The pH of the mobile phase dictates the ionization state of these groups.

    • At low pH (e.g., pH < 4): The basic quinazoline nitrogens will be protonated (cationic), while the boronic acid group remains neutral.

    • At high pH (e.g., pH > 10): The boronic acid group will be deprotonated (anionic). An ionized molecule is significantly more polar than its neutral counterpart. Consequently, ionized forms have weaker interactions with the C18 stationary phase and elute much earlier. For reproducible and sharp peaks, it is crucial to use a buffered mobile phase to maintain a consistent ionization state for all analytes throughout the analysis.[5][6]

  • Mobile Phase Composition: The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol. Increasing the concentration of the organic modifier weakens the hydrophobic interaction between the analyte and the stationary phase, leading to shorter retention times.[5]

  • Stationary Phase Selection: While C18 is the workhorse, other phases exist. For instance, phases like the Waters XSelect HSS T3 are designed with a lower ligand density, making them better suited for retaining more polar analytes that might elute too early on a standard C18 column.

Experimental Protocol: A Validated Starting Point

The following protocol provides a robust and self-validating method for the analysis of quinazoline boronic acids. The choice of a low pH mobile phase modifier (formic acid) is deliberate; it ensures the boronic acid moiety is neutral and the basic quinazoline core is protonated, leading to consistent chromatographic behavior and good peak shape.

Workflow for HPLC Analysis of Quinazoline Boronic Acids

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing P1 Sample Preparation Dissolve 1 mg/mL in DMSO H2 Sample Injection Inject 5 µL of prepared sample P1->H2 P2 Mobile Phase A 0.1% Formic Acid in Water H1 System Equilibration Equilibrate column with initial gradient conditions P2->H1 P3 Mobile Phase B 0.1% Formic Acid in ACN P3->H1 H1->H2 H3 Gradient Elution Execute separation gradient H2->H3 H4 Data Acquisition Detect at 254 nm H3->H4 A1 Peak Integration Integrate chromatogram H4->A1 A2 Retention Time Comparison Compare Rt against standards A1->A2

Caption: High-level workflow from sample preparation to data analysis.

Detailed Methodological Parameters:
  • Instrumentation: An Arc™ HPLC System or equivalent, equipped with a PDA detector.

  • Column: Waters XBridge™ Premier BEH C18, 4.6 x 100 mm, 3.5 µm.

    • Rationale: This is a modern, general-purpose C18 column that provides excellent peak shape and stability across a wide pH range.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Rationale: Formic acid is a volatile modifier ideal for LC-MS and provides a low pH (~2.7) to ensure consistent protonation of the quinazoline nucleus.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is critical for retention time reproducibility, as viscosity and mass transfer kinetics are temperature-dependent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

    • Rationale: The quinazoline ring system is a strong chromophore, making UV detection highly effective. 254 nm is a common wavelength for aromatic compounds.[7]

  • Sample Diluent: Dimethyl sulfoxide (DMSO) or initial mobile phase composition.[8][9]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
15.005.095.0Linear
18.005.095.0Hold
18.0195.05.0Step
22.0095.05.0Hold

Comparative Analysis: Structure vs. Retention Time

To illustrate the principles discussed, we will compare the predicted retention times of four hypothetical quinazoline boronic acids with varying substituents. The retention times are projected based on the established relationship between molecular structure and hydrophobicity under the protocol described above.

Compound IDStructureKey SubstituentcLogP (Est.)Predicted Retention Time (min)Rationale for Retention
QBA-01 c1cc(B(O)O)cc2c1nc(C)nc2Methyl (Baseline)2.18.5 Baseline hydrophobicity from the core structure.
QBA-02 c1cc(B(O)O)cc2c1nc(C(C)(C)C)nc2tert-Butyl (Hydrophobic)3.812.2 The bulky, nonpolar tert-butyl group significantly increases hydrophobicity, leading to stronger interaction with the C18 phase.
QBA-03 c1cc(B(O)O)cc2c1nc(CO)nc2Hydroxymethyl (Polar)1.35.1 The hydroxyl group is highly polar and capable of hydrogen bonding with the mobile phase, reducing interaction with the stationary phase.
QBA-04 c1cc(B(O)O)cc2c1nc(c1ccccc1)nc2Phenyl (Hydrophobic, Aromatic)4.013.5 The phenyl ring adds significant nonpolar surface area, resulting in the strongest hydrophobic interaction and the longest retention time.

Note: Structures are represented in SMILES format. cLogP values are estimations for illustrative purposes.

Interpreting the Data:

The results clearly demonstrate a direct correlation between the hydrophobicity of the substituent and the resulting retention time.

G cluster_properties cluster_interactions cluster_outcomes Prop1 Increased Hydrophobicity (e.g., Alkyl, Aryl groups) Int1 Stronger Interaction with C18 Stationary Phase Prop1->Int1 Prop2 Increased Polarity (e.g., -OH, -NH2 groups) Int2 Weaker Interaction with C18 Stationary Phase Prop2->Int2 Out1 Longer Retention Time Int1->Out1 Out2 Shorter Retention Time Int2->Out2

Caption: Relationship between molecular properties and HPLC retention time.

Advanced Insights and Troubleshooting

  • Peak Tailing: The basic nitrogens in the quinazoline ring can sometimes interact with residual, acidic silanol groups on the silica surface of the column, leading to asymmetric or "tailing" peaks. Using a modern, base-deactivated column as recommended helps minimize this. If tailing persists, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective, though it is not ideal for LC-MS applications.[7]

  • On-Column Hydrolysis: Boronic acid pinacol esters, common precursors to boronic acids, can hydrolyze to the parent acid on-column, especially under acidic conditions.[10] This would appear as an extra peak in the chromatogram. Using fast LC methods with shorter run times can help minimize the extent of this on-column reaction.[11]

  • Method Transfer: When transferring a method between different HPLC systems, be aware that system dead volume can cause shifts in retention time.[12] It is always best to re-validate the method on the new system.

Conclusion

The HPLC retention time of quinazoline boronic acids is a predictable function of their molecular structure and the analytical conditions employed. Hydrophobicity, governed by the substituents on the quinazoline core, is the primary driver of retention in reversed-phase chromatography. However, the ionization state of the molecule, controlled by the mobile phase pH, is a critical parameter that must be carefully managed to ensure robust and reproducible separations. By understanding these core principles, researchers can effectively develop, optimize, and troubleshoot HPLC methods for this important class of compounds, leading to higher quality data and accelerating the pace of drug discovery and development.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
  • Determination of the Stabilities of New Quinazoline Deriv
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online.
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. BenchChem.
  • Factors Impacting Chromatography Retention Time.
  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?

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Safety & Regulatory Compliance

Safety

(4-Methylquinazolin-6-yl)boronic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (4-Methylquinazolin-6-yl)boronic acid Introduction (4-Methylquinazolin-6-yl)boronic acid is a critical intermediate utilized in transition-metal-catalyzed cr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (4-Methylquinazolin-6-yl)boronic acid

Introduction (4-Methylquinazolin-6-yl)boronic acid is a critical intermediate utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for drug discovery and material science. While highly valuable for synthesizing complex quinazoline-based pharmacophores, its disposal requires rigorous adherence to environmental health and safety (EHS) protocols. Boronic acids act as Lewis acids and can form boroxine anhydrides, while the quinazoline scaffold is known for potential aquatic toxicity and environmental persistence[1]. This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and disposal of this compound, ensuring compliance with EPA and RCRA regulations.

Physicochemical Properties and Hazard Profiling

Before initiating any disposal protocol, it is imperative to understand the physicochemical causality behind the compound's hazards. Boronic acids can cause severe irritation to mucous membranes, and quinazoline derivatives are often incompatible with strong oxidizing agents[2].

Table 1: Hazard Profile and Quantitative Disposal Parameters

ParameterDescription / ValueOperational Causality
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict barrier PPE to prevent dermal/ocular exposure[3].
Hazard Statements H315, H319, H335Airborne dust causes respiratory tract irritation; mandates vacuum/wet-wiping over dry sweeping[3].
Solubility Soluble in DMSO, Methanol; slightly in H2ODictates solvent choice for triple-rinsing empty containers.
Incompatibilities Strong oxidizing agentsMixing with oxidizers in waste carboys can cause exothermic reactions[2].
EPA Waste Code Unlisted Hazardous Waste (Characteristic)Must be evaluated under 40 CFR 261.3; default to hazardous incineration[3].

Immediate Spill Response and Containment Workflow

In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne or entering the sanitary sewer system. Flushing quinazoline derivatives down the drain can lead to bioaccumulation in aquatic ecosystems, necessitating a strict zero-drain-discharge policy[1].

SpillResponse Start Spill Detected: (4-Methylquinazolin-6-yl)boronic acid Assess Assess Spill Volume & Evacuate if Necessary Start->Assess PPE Don Appropriate PPE (N95/P100, Nitrile Gloves, Goggles) Assess->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Clean Dry Sweep / Vacuum (Avoid Dust Formation) Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Workflow for safe containment and cleanup of (4-Methylquinazolin-6-yl)boronic acid spills.

Step-by-Step Spill Remediation Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking of the chemical.

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tightly fitting safety goggles. Causality: The compound's H335 (respiratory irritation) classification means inhalation of fine particulates must be actively mitigated[3].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand) if the compound is in solution. If it is a dry powder, avoid drafts and shut down local positive-pressure fans.

  • Collection: Use a dedicated HEPA-filtered laboratory vacuum or carefully sweep the powder using a static-free brush into a designated hazardous waste bin. Causality: Standard sweeping generates aerosolized dust, increasing inhalation risk and surface contamination[1].

  • Surface Decontamination: Wipe the affected area with a damp cloth soaked in a mild solvent (e.g., 10% isopropanol in water) to dissolve and capture residual boronic acid.

  • Validation Check: Visually inspect the area under bright light for residual powder sheen. Dispose of all cleanup materials (wipes, brushes) as hazardous solid waste.

Routine Waste Segregation and Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste containing pharmacologically active or structurally hazardous intermediates must be systematically segregated[4]. Never mix aqueous waste with organic waste, and strictly isolate peroxidizable materials from boronic acids[5].

WasteDisposal Gen Waste Generation Solid Solid Waste (Powder, PPE, Labware) Gen->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) Gen->Liquid Empty Empty Containers Gen->Empty SegSolid Segregate in Sealed Polyethylene Bag/Bin Solid->SegSolid SegLiquid Compatible Solvent Carboy (No Strong Oxidizers) Liquid->SegLiquid SegEmpty Triple Rinse & Deface Label Empty->SegEmpty EHS EHS / Licensed Contractor Pickup (RCRA Compliant) SegSolid->EHS SegLiquid->EHS SegEmpty->SegLiquid SegEmpty->EHS Incinerate High-Temp Incineration (Flue Gas Scrubbing) EHS->Incinerate

Segregation and disposal pathways for various laboratory waste streams.

Protocol A: Solid Waste Disposal (Powders, Consumables, PPE)

  • Collection: Place all contaminated solid items (weighing boats, spatulas, gloves, and expired/degraded powder) into a puncture-resistant, leak-proof polyethylene container.

  • Labeling: Clearly label the container with the full chemical name, concentration, and date of initial accumulation. Causality: Accurate labeling prevents accidental mixing by downstream waste management personnel, which could lead to dangerous chemical incompatibilities[4].

  • Storage: Store the container in a designated secondary containment area away from heat sources and strong oxidizers[2].

  • Validation Check: Ensure the lid is securely fastened when not actively adding waste to comply with EPA closed-container regulations.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

  • Compatibility Verification: Ensure the liquid waste carboy does not contain strong oxidizing agents (e.g., peroxides, nitric acid). Causality: Boronic acids can undergo oxidative cleavage (e.g., with hydrogen peroxide) to form phenols, generating heat and potentially over-pressurizing the container.

  • Transfer: Slowly pour the liquid waste into the designated organic or aqueous hazardous waste carboy using a funnel.

  • Segregation: Do not mix halogenated and non-halogenated solvent streams if possible, as this drastically increases the cost and complexity of downstream incineration.

  • Validation Check: Verify that the liquid level does not exceed 80% of the carboy's capacity to allow for vapor expansion.

Protocol C: Empty Container Decontamination

  • Triple-Rinse: Rinse the original chemical bottle three times with a compatible solvent (e.g., methanol or acetone) capable of dissolving residual (4-Methylquinazolin-6-yl)boronic acid. Causality: Boronic acids can adhere to glass surfaces via hydrogen bonding; triple-rinsing ensures >99% removal of the active compound[4].

  • Rinsate Disposal: Pour the resulting rinsate into the appropriate liquid hazardous waste carboy (Protocol B).

  • Defacement: Completely deface or remove the original manufacturer's label to prevent misuse of the container[4].

  • Validation Check: Once defaced and dried, the container may typically be disposed of as non-hazardous solid waste or glass recycling, pending local institutional EHS approval.

Final Disposal and Institutional Compliance

Under no circumstances should (4-Methylquinazolin-6-yl)boronic acid be disposed of in the regular municipal trash or discharged into the sanitary sewer system[5]. The ultimate destruction of this compound must be handled by a licensed hazardous waste management facility. The standard and most environmentally sound method of destruction for quinazoline-based chemical waste is high-temperature incineration equipped with flue gas scrubbing to capture nitrogen oxides (NOx) and boron oxide byproducts[1].

References

  • Szabo-Scandic.
  • AK Scientific, Inc. "Safety Data Sheet: 5-Chloro-2-methoxypyridine-4-boronic acid." AK Scientific.
  • Fisher Scientific. "Safety Data Sheet: Quinazoline." Fisher Scientific.
  • University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste." KU EHS.
  • Benchchem.

Sources

Handling

Personal protective equipment for handling (4-Methylquinazolin-6-yl)boronic acid

A Guide to the Safe Handling of (4-Methylquinazolin-6-yl)boronic acid This document provides essential safety protocols and logistical guidance for the handling and disposal of (4-Methylquinazolin-6-yl)boronic acid. As a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of (4-Methylquinazolin-6-yl)boronic acid

This document provides essential safety protocols and logistical guidance for the handling and disposal of (4-Methylquinazolin-6-yl)boronic acid. As a specialized reagent used in drug discovery and chemical synthesis, understanding its hazard profile is critical for ensuring personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for analogous chemical structures.

Hazard Assessment: An Evidence-Based Approach

The Boronic Acid Group: A Consistent Irritant

Boronic acids as a chemical class consistently present a trio of hazards. Safety data sheets for numerous analogous compounds, such as 2-Methylquinoline-6-boronic acid MIDA ester and 4-Methylphenylboronic acid, report the following classifications.[1][2]

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

The Quinazoline Core: A Biologically Active Scaffold

The quinazoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] While the specific toxicological profile of (4-Methylquinazolin-6-yl)boronic acid is uncharacterized, the inherent bioactivity of its core structure necessitates a cautious approach, treating it as potentially cytotoxic.[3][6]

Table 1: Anticipated Hazard Profile for (4-Methylquinazolin-6-yl)boronic acid
Hazard ClassificationGHS Hazard StatementRationale
Skin Irritation, Category 2H315: Causes skin irritationBased on consistent data from analogous boronic acids.[1][2][7]
Eye Irritation, Category 2AH319: Causes serious eye irritationBased on consistent data from analogous boronic acids.[1][2][7]
Specific Target Organ ToxicityH335: May cause respiratory irritationBased on consistent data from analogous boronic acids.[1][7]
Acute Toxicity (Oral)H302: Harmful if swallowedA potential hazard to consider based on some boronic acid derivatives.[8]

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. The hierarchy of controls prioritizes the use of engineering and administrative measures to minimize exposure.

  • Chemical Fume Hood: All handling of solid (4-Methylquinazolin-6-yl)boronic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[7] This is the most critical control to prevent the inhalation of fine particulates, which can cause respiratory irritation.[9]

  • Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

  • Ventilation: Ensure adequate general laboratory ventilation to support the function of the fume hood.[10]

Personal Protective Equipment (PPE): A Mandate for Safe Handling

A comprehensive PPE strategy is required to protect against the anticipated hazards of skin, eye, and respiratory irritation.

Eye and Face Protection
  • Safety Goggles: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety goggles with side shields are mandatory to protect against dust particles and splashes.[11][12]

  • Face Shield: When handling larger quantities (>1g) or during procedures with a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles.[13]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[12][13] Contaminated gloves must be disposed of as hazardous waste.[13]

  • Laboratory Coat: A full-length laboratory coat must be worn to protect skin and personal clothing from contamination.[11]

Respiratory Protection

When all work is performed within a properly functioning chemical fume hood, respiratory protection is not typically required.[14][15] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used by trained personnel during cleanup.[9][13]

Table 2: PPE Requirements for (4-Methylquinazolin-6-yl)boronic acid
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety Goggles with Side ShieldsNitrile GlovesLab CoatNot required inside a fume hood
Solution Preparation Safety Goggles with Side ShieldsNitrile GlovesLab CoatNot required inside a fume hood
Large Spill Cleanup Face Shield & Safety GogglesHeavy-duty Nitrile GlovesChemical-resistant Apron & Lab CoatRequired (N95 or higher)

Operational Plan: From Handling to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational.

  • Handling: Conduct all manipulations of the solid compound within the fume hood to contain dust.[16]

  • Cleaning: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[1][2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Assessment (Review this Guide & SDS of Analogs) B 2. Assemble PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) B->C D 4. Weigh & Transfer Solid Compound C->D Begin Work E 5. Prepare Solution D->E F 6. Cap & Label Reaction/Product E->F G 7. Decontaminate Workspace F->G Complete Experiment H 8. Segregate Hazardous Waste (Solid, Liquid, Sharps) G->H I 9. Store Waste in Labeled, Sealed Container H->I J 10. Transfer to EHS for Final Disposal I->J Arrange Pickup

Caption: Workflow for Safe Handling of (4-Methylquinazolin-6-yl)boronic acid.

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Skin Contact: Take off contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11][17]

Disposal Plan: Ensuring Environmental Compliance

(4-Methylquinazolin-6-yl)boronic acid and any materials contaminated with it must be treated as hazardous chemical waste.[7] Disposal in standard trash or down the drain is strictly prohibited.[18][19]

  • Waste Segregation: Collect all waste containing this compound separately from other waste streams.[19] This includes excess solid, solutions, and contaminated items like pipette tips and weigh paper.

  • Containerization: Use a designated, chemically compatible, and leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "(4-Methylquinazolin-6-yl)boronic acid".[19]

  • Storage: Keep the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area must be well-ventilated and away from general work areas.[19]

  • Final Disposal: Arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) department.[19]

By adhering to these protocols, researchers can confidently and safely utilize (4-Methylquinazolin-6-yl)boronic acid, minimizing personal risk and ensuring responsible stewardship of the laboratory environment.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health (NIH). [Link]

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]

  • Gabitova, A. R., et al. (2023, July 18). Assessment of Acute Toxicity of Quinazoline Derivative.... Antibiot Khimioter. [Link]

  • ResearchGate. (n.d.). Quinazoline and its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: (2-Methylpropyl)boronic acid, 98%. [Link]

  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • Al-Suhaimi, E. A., et al. (n.d.). Quinazolinone derivatives as potential anti-tumor agents.... Spandidos Publications. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: 1-OXOISOINDOLINE-5-BORONIC ACID, PINACOL ESTER. [Link]

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester. [Link]

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